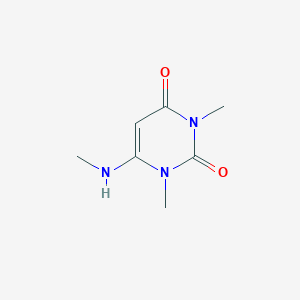
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione
Overview
Description
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione, also known as Methylphenidate, is a psychostimulant drug that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines and cocaine, which also have stimulant effects on the central nervous system. Methylphenidate is a controlled substance due to its potential for abuse and addiction.
Mechanism Of Action
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is the region of the brain that is involved in attention, motivation, and decision-making. 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate also has some effects on serotonin, which is another neurotransmitter that is involved in mood regulation.
Biochemical And Physiological Effects
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, which can lead to cardiovascular problems in some individuals. It also increases the release of glucose from the liver, which can lead to hyperglycemia in some individuals. 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate can also cause changes in appetite, sleep patterns, and mood.
Advantages And Limitations For Lab Experiments
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate has been used extensively in animal studies to investigate the effects of dopamine and norepinephrine on behavior and cognition. It has also been used in human studies to investigate the effects of ADHD on brain function and behavior. However, the use of 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate in lab experiments has some limitations, such as the potential for confounding effects of other drugs, the difficulty in controlling for individual differences in response to the drug, and the ethical concerns associated with the use of controlled substances in research.
Future Directions
There are several areas of future research that are currently being explored with regard to 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate. One area of interest is the development of new drugs that have similar effects on dopamine and norepinephrine but with fewer side effects. Another area of interest is the use of 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate in the treatment of other conditions such as depression, cognitive impairment, and addiction. Finally, there is ongoing research into the long-term effects of 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate use on brain function and behavior.
Synthesis Methods
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate is synthesized by the reaction of piperidine and ethyl acetate in the presence of hydrochloric acid. The resulting product is then reacted with methylamine to obtain 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate. The synthesis of 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in attention, motivation, and arousal. 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dioneate has also been studied for its potential use in the treatment of other conditions such as depression, cognitive impairment, and addiction.
properties
IUPAC Name |
1,3-dimethyl-6-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-8-5-4-6(11)10(3)7(12)9(5)2/h4,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMOSKRIMMTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290710 | |
| Record name | 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1h,3h)-dione | |
CAS RN |
5770-42-3 | |
| Record name | NSC70463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



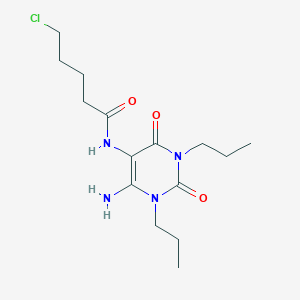
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
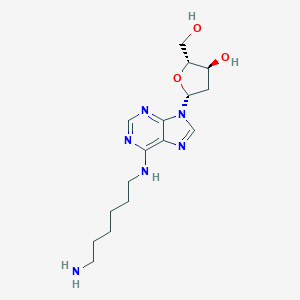

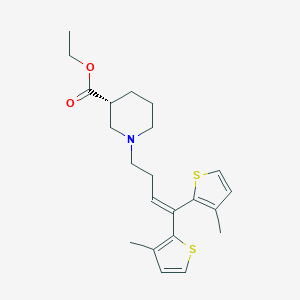



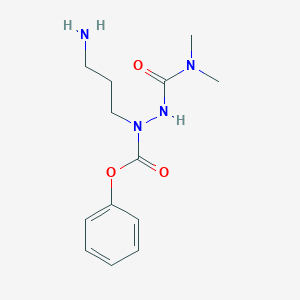

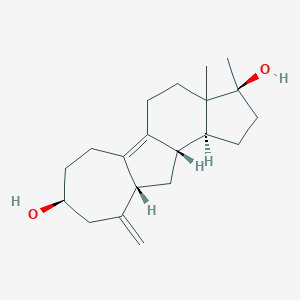
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
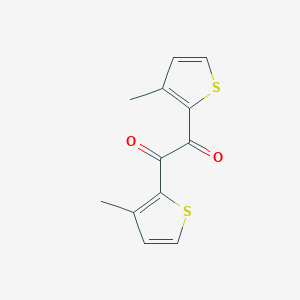
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)